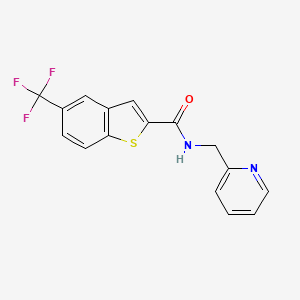

N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide

Description

N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide is a synthetic small molecule featuring a benzothiophene core substituted with a trifluoromethyl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a pyridin-2-ylmethyl moiety.

The compound’s design aligns with pharmacophores common in drug discovery, particularly in targeting enzymes or receptors requiring aromatic stacking (benzothiophene/pyridine) and hydrophobic interactions (trifluoromethyl).

Properties

Molecular Formula |

C16H11F3N2OS |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C16H11F3N2OS/c17-16(18,19)11-4-5-13-10(7-11)8-14(23-13)15(22)21-9-12-3-1-2-6-20-12/h1-8H,9H2,(H,21,22) |

InChI Key |

WOSDKAFCRDZBKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CC3=C(S2)C=CC(=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with α-bromoketones under mild, metal-free conditions using toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . This reaction promotes C–C bond cleavage and forms the desired amide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on formula.

Key Observations:

Core Heterocycle Variations: Benzothiophene (target compound) vs. benzothiazole (AMG 517) alters π-π stacking efficiency and metabolic stability. Benzothiophene derivatives often exhibit superior resistance to oxidative degradation .

Substituent Impact: The trifluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., ’s benzothiophene derivatives with methyl groups) . Pyridin-2-ylmethyl vs. pyridin-4-yl (): The 2-position pyridine allows for stronger hydrogen bonding with acidic residues (e.g., aspartate/glutamate in active sites) .

Biological Activity :

- While AMG 517 and GSK1016790A () are explicitly linked to TRP channels, the target compound’s lack of a peptidomimetic chain (cf. GSK1016790A) may limit its utility in ion channel modulation but favor kinase inhibition .

Pharmacokinetic and Toxicity Profiles

- Solubility : The pyridin-2-ylmethyl group in the target compound improves aqueous solubility compared to purely aromatic analogs (e.g., ’s N-methyl-1-benzothiophene derivatives) .

Biological Activity

N-(pyridin-2-ylmethyl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide is an organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, discussing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring , a trifluoromethyl group , and a benzothiophene moiety . These structural elements contribute to its distinct chemical properties, which are crucial for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C15H12F3N3O2S |

| Molecular Weight | 355.34 g/mol |

| CAS Number | 1374519-20-6 |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2-aminopyridine with α-bromoketones under mild, metal-free conditions, utilizing toluene as a solvent alongside iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may lead to therapeutic effects in diseases where these enzymes are overactive.

- Receptor Modulation : It can bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has been evaluated against several bacterial strains, including Staphylococcus aureus, demonstrating significant inhibitory effects .

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly through its ability to disrupt cellular processes involved in tumor growth. Case studies have shown that derivatives of benzothiophene exhibit selective cytotoxicity against cancer cell lines by inducing apoptosis .

Case Studies

- Antitubercular Activity : A study explored the efficacy of similar compounds in targeting Mycobacterium tuberculosis, suggesting that structural modifications could enhance their antitubercular activity.

- Kinase Inhibition : Research on related benzothiophene derivatives has revealed their potential as inhibitors of kinases such as LIMK1, which is implicated in cancer metastasis. These findings suggest that this compound could be further investigated for similar applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds containing similar functional groups:

| Compound | Biological Activity |

|---|---|

| N-(pyridin-2-yl)amides | Moderate antibacterial properties |

| 3-bromoimidazo[1,2-a]pyridines | Anticancer activity |

| Benzothienopyrimidinones | PIM kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.